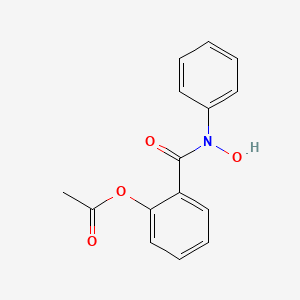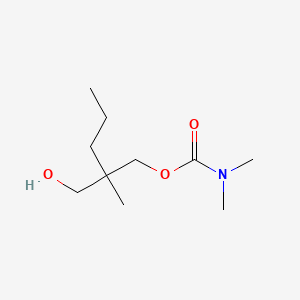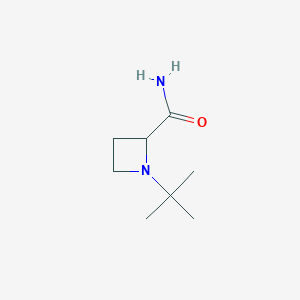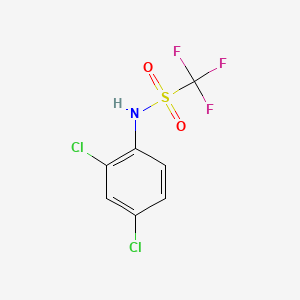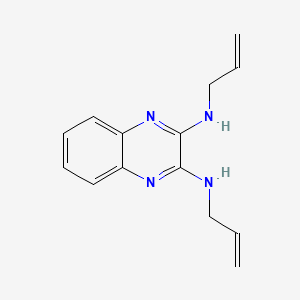
Benzylmethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzylmethylsilane is an organosilicon compound characterized by the presence of a benzyl group attached to a silicon atom, which is also bonded to a methyl group. This compound is part of the broader class of silanes, which are known for their diverse applications in organic synthesis and material science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: Benzylmethylsilane can be synthesized through various methods, including the hydrosilylation of benzyl chloride with methylsilane in the presence of a catalyst. Another common method involves the reaction of benzylmagnesium chloride with chloromethylsilane under controlled conditions. The reaction typically requires an inert atmosphere and anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, this compound is produced using similar synthetic routes but optimized for large-scale operations. This often involves continuous flow reactors and the use of more efficient catalysts to enhance yield and reduce production costs.
化学反応の分析
Types of Reactions: Benzylmethylsilane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form benzylmethylsilanol.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used.
Substitution: Reagents like halogens or organometallic compounds are employed.
Major Products:
Oxidation: Benzylmethylsilanol.
Reduction: Various reduced organic compounds.
Substitution: A wide range of substituted silanes depending on the reagents used.
科学的研究の応用
Benzylmethylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.
Industry: It is used in the production of silicone-based materials and coatings, which are valued for their durability and resistance to environmental factors.
作用機序
The mechanism by which benzylmethylsilane exerts its effects is primarily through its ability to form stable carbon-silicon bonds. This stability is due to the strong affinity of silicon for oxygen and other electronegative elements. The molecular targets and pathways involved often include organic substrates that can form covalent bonds with the silicon atom, leading to the formation of new compounds with desired properties.
類似化合物との比較
Trimethylsilane: Similar in structure but with three methyl groups attached to the silicon atom.
Phenylmethylsilane: Contains a phenyl group instead of a benzyl group.
Dimethylphenylsilane: Has two methyl groups and one phenyl group attached to the silicon atom.
Uniqueness: Benzylmethylsilane is unique due to the presence of the benzyl group, which imparts distinct reactivity and stability compared to other silanes. This makes it particularly useful in specific organic synthesis applications where the benzyl group can participate in further chemical transformations.
特性
分子式 |
C8H10Si |
|---|---|
分子量 |
134.25 g/mol |
InChI |
InChI=1S/C8H10Si/c1-9-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChIキー |
MDKRTSPCVYLSIO-UHFFFAOYSA-N |
正規SMILES |
C[Si]CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


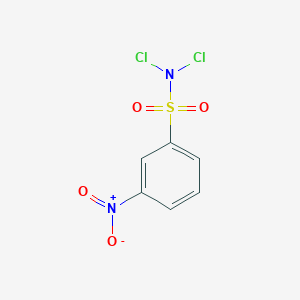
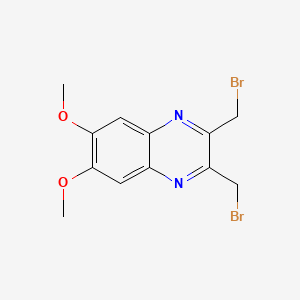
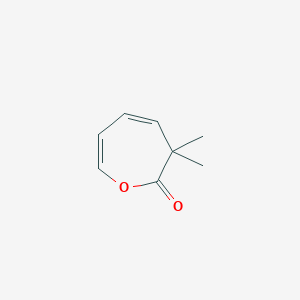
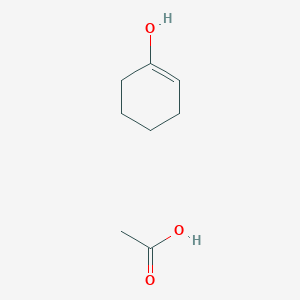
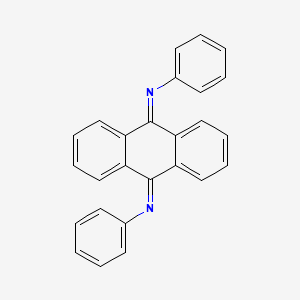
![Bis[4-(dimethylamino)-2-(propan-2-yl)phenyl]methanone](/img/structure/B14696695.png)
![7-tert-Butyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one](/img/structure/B14696699.png)
![2-[2-[(6-Oxobenzo[c]chromen-2-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696704.png)
